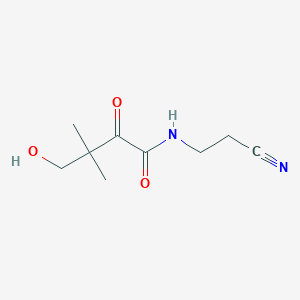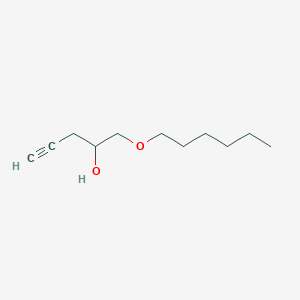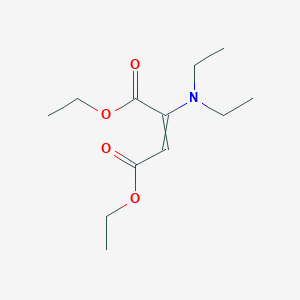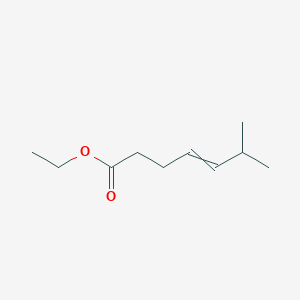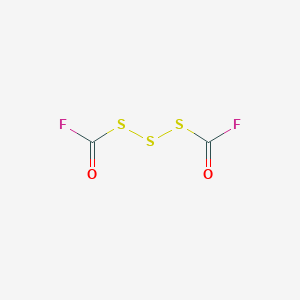
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate is a chemical compound with a unique structure that includes a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate typically involves the reaction of thiolane derivatives with methylating agents under controlled conditions. One common method is the methylation of thiolane-2-carboxylic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum efficiency, including precise temperature control, continuous stirring, and the use of high-purity reagents. The product is then purified through crystallization or distillation to achieve the desired quality.
化学反应分析
Types of Reactions
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of catalysts like acids or bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives
Substitution: Amides, esters
科学研究应用
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
相似化合物的比较
Methyl 1-oxo-1lambda~4~-thiolane-2-carboxylate can be compared with other thiolane derivatives and related compounds:
Thiolane-2-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl thiolane-2-carboxylate: Similar but without the oxo group.
Thiolane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylate group.
属性
CAS 编号 |
113990-88-8 |
|---|---|
分子式 |
C6H10O3S |
分子量 |
162.21 g/mol |
IUPAC 名称 |
methyl 1-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H10O3S/c1-9-6(7)5-3-2-4-10(5)8/h5H,2-4H2,1H3 |
InChI 键 |
MGHLOBWXAMHQQH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCCS1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


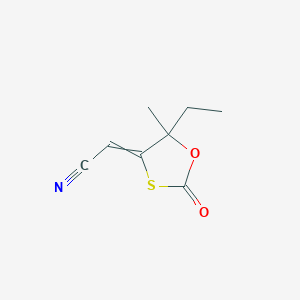
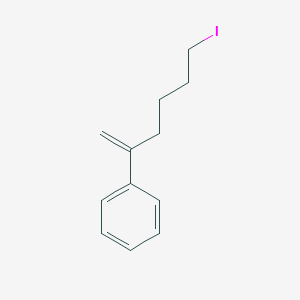


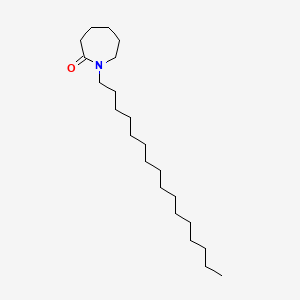


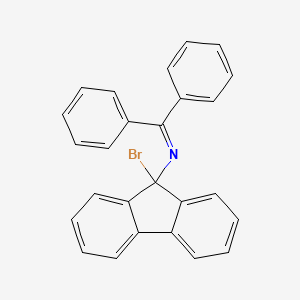
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
